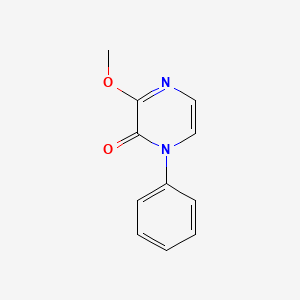

![molecular formula C20H15FN4OS2 B6508983 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 901258-86-4](/img/structure/B6508983.png)

2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazole ring and a thiazole ring. Imidazole is a planar five-membered ring that is present in many important biological compounds, including histidine and the B-vitamin histamine . Thiazole, another five-membered ring containing nitrogen and sulfur atoms, is also found in several important drugs and biomolecules, including Vitamin B1 (thiamine) .

Molecular Structure Analysis

The imidazole and thiazole rings in the compound are aromatic and planar. The aromaticity of these rings is due to the delocalization of π-electrons .Chemical Reactions Analysis

The reactivity of this compound could involve electrophilic substitution at the C-5 position of the thiazole ring or the C-2 position of the imidazole ring .Scientific Research Applications

Anticancer Properties

This compound has demonstrated promising antitumor activity against certain types of cancer cells. Researchers have explored its effects on prostate cancer, breast cancer, and other malignancies. Further investigations are ongoing to understand its mechanism of action and potential clinical applications .

Antibacterial and Antifungal Activity

The compound exhibits antibacterial and antifungal properties. Studies have investigated its efficacy against various pathogens, including bacteria and fungi. Researchers are keen to explore its potential as a novel antimicrobial agent.

Inhibition of Enzymes and Receptors

Researchers have studied the compound’s interaction with specific enzymes and receptors. It may act as an inhibitor for certain enzymes involved in disease pathways. Understanding its binding affinity and selectivity is crucial for drug development .

Anti-Inflammatory Effects

Preliminary data suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Potential

Some studies have explored the compound’s impact on neuronal health. It shows promise as a neuroprotective agent, potentially mitigating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Future Directions

Mechanism of Action

Target of Action

The compound “2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Given the presence of the imidazole ring, it can be inferred that the compound might interact with its targets via hydrogen bonding, ionic interactions, or van der waals forces . The fluorophenyl group might enhance the compound’s lipophilicity, aiding its passage through cell membranes and increasing its interaction with intracellular targets .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Imidazole derivatives are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of this compound would depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound might have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4OS2/c21-15-8-6-13(7-9-15)17-19(25-18(24-17)14-4-2-1-3-5-14)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBAQGRTIPWPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-Fluorophenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

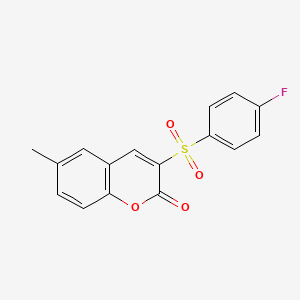

![4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B6508904.png)

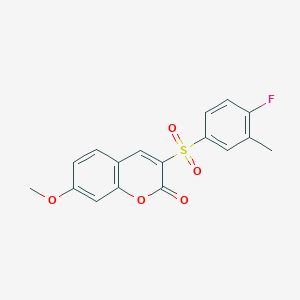

![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6508942.png)

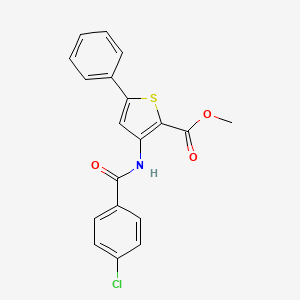

![N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6508949.png)

![2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508957.png)

![2-{[5-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508966.png)

![2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B6508976.png)

![2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6508990.png)

![2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6509003.png)

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6509010.png)